molecular formula C19H20ClN5O2S B11332711 2-chloro-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

2-chloro-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11332711
M. Wt: 417.9 g/mol
InChI Key: BOSDXAGPQPFBEA-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and a chloro-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate amines with formamide under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases in nucleophilic aromatic substitution reactions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

    2-Chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

The uniqueness of 2-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group is particularly important for its potential medicinal properties, as sulfonamides are known to exhibit a wide range of biological activities.

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-chloro-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H20ClN5O2S/c1-13-21-18(12-19(22-13)25(2)3)23-14-8-10-15(11-9-14)24-28(26,27)17-7-5-4-6-16(17)20/h4-12,24H,1-3H3,(H,21,22,23)

InChI Key

BOSDXAGPQPFBEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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